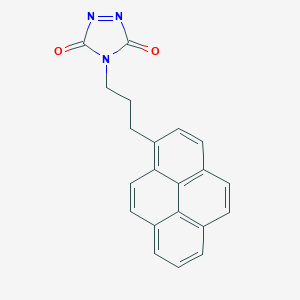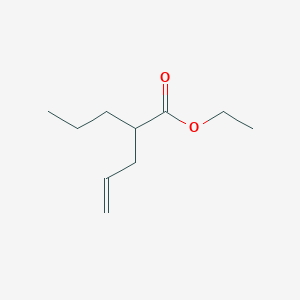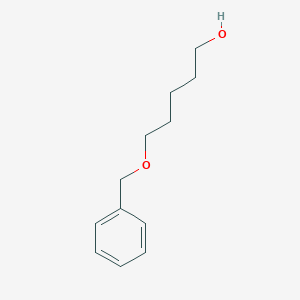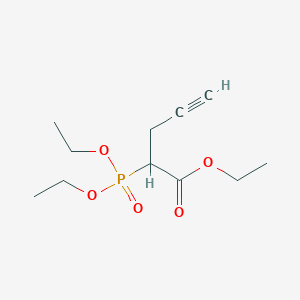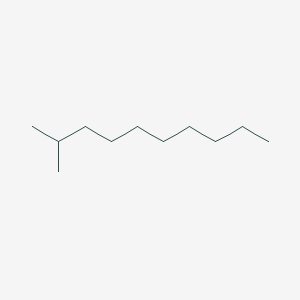
Magnolignan C
概要
説明
Synthesis Analysis
The synthesis of magnolignan C and its derivatives involves innovative strategies to harness the chemical diversity of magnolol. A notable approach includes the direct thermoset synthesis from magnolol, exploiting its reactive groups for functionalization and cross-linking to produce materials with varied thermomechanical characteristics (Wacker et al., 2018). Another significant synthesis method involves a Suzuki-Miyaura reaction, offering a concise pathway to magnolignan C, highlighting its potential as a pigment lightening component through melanin synthesis inhibition (Narita et al., 2013).
Molecular Structure Analysis
Magnolignan C's structure is pivotal in its synthesis and biological activities. The bi-dibenzofuran skeleton of bi-magnolignan, a closely related compound, is constructed through functional group interconversions and Suzuki coupling, demonstrating the complex architecture and synthetic accessibility of magnolignan C derivatives (RSC Advances, 2023).
Chemical Reactions and Properties
Chemical reactions involving magnolignan C derivatives are diverse, including peroxidase-catalyzed synthesis reflecting its neolignan nature and potential anti-inflammatory activities. This enzymatic synthesis highlights the compound's versatility in generating different derivatives with significant biological activities (Tzeng & Liu, 2004).
Physical Properties Analysis
The physical properties of magnolignan C derivatives, such as magnolol-based thermosets, exhibit a range of thermomechanical properties including glass transition temperatures and thermal degradation onset, influenced by their chemical structure and synthesis method. These properties underline the potential of magnolignan C derivatives in creating materials with specific, desirable physical characteristics (Wacker et al., 2018).
Chemical Properties Analysis
The chemical properties of magnolignan C and its derivatives are characterized by their antioxidant activity and their ability to undergo various chemical reactions, leading to a diverse set of compounds with potential applications in materials science and pharmacology. These properties are exemplified by the synthesis and evaluation of magnolol derivatives with anticancer activities, highlighting the compound's chemical versatility (Sun et al., 2021).
科学的研究の応用
Cancer Treatment :
- Magnolignan C derivatives, like magnolol, inhibit prostate cancer cell growth by inducing cell cycle arrest and apoptosis both in vitro and in vivo (Huang et al., 2017).
- These compounds have shown effectiveness in suppressing cancer cell migration and inducing autophagy in cancer cells (Xu et al., 2020).
- Magnolignan C compounds exhibit significant antifungal activity against various human pathogenic fungi, making them potential leads for novel antifungal agents (Bang et al., 2000).
- These compounds also inhibit the growth of several tumor cell lines in vitro and in vivo, suggesting a broad spectrum of anticancer activity (Kong et al., 2005).
Neuroprotective Effects :
- Magnolignan C can protect neural damage from cerebral ischemia and improve blood-brain barrier function (Liu et al., 2017).
- It has potential applications in treating neurosis and gastrointestinal complaints due to its central depressant effects (Watanabe et al., 1983).
- Magnolol, a variant of Magnolignan C, has shown potential in alleviating Alzheimer's disease-like pathology in transgenic C. elegans (Xie et al., 2020).
Metabolic Health :
- Magnolignan C improves glucose metabolism in high-fat diet-induced obese mice, reducing plasma total cholesterol and glucose levels (Lee et al., 2015).
Skin Care :
- Magnolignan is a down-regulator of melanin synthesis, inhibiting the maturation of tyrosinase, which could be used in pigment lightening cosmetics (Narita et al., 2013).
Other Applications :
- Neolignans from Magnolia officinalis bark, including Magnolignan C, have shown remarkable inhibitory effects on mouse skin tumor promotion, suggesting their use in cancer prevention (Konoshima et al., 1991).
- Magnolignan C is also studied for its safety and toxicological properties, important for its potential therapeutic applications (Sarrica et al., 2018).
Safety and Hazards
作用機序
Target of Action
Magnolignan C, a lignan isolated from Magnoliae Cortex , has been shown to target several biological entities. It has been found to inhibit the growth of human immunodeficiency virus-1 (HIV-1) and other viruses, such as herpes simplex virus type 1 and human cytomegalovirus . It also exhibits antimicrobial activity against bacteria and fungi . Furthermore, it has been shown to be effective in treating UVB-induced hyperpigmentation of the skin and hyperpigmentary disorders, such as melasma and senile lentigo .
Mode of Action
It has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (g1 and g2/m phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects .
Biochemical Pathways
Magnolignan C has been found to modulate several biochemical pathways. In the context of cancer, it has been shown to alter several cancer signaling pathways . Specifically, the PI3K-AKT/mTOR and ERK/MEK pathways were revealed to be the targets of Magnolignan C’s synergistic action with the BRAF inhibitor (SB590885) in halting the progression of liver cancer cells .
Result of Action
The result of Magnolignan C’s action is multifaceted. It has been shown to inhibit the growth of various viruses and exhibit antimicrobial activity . In addition, it has demonstrated anticancer activity by inhibiting the cell cycle, inducing apoptosis, and causing anti-invasion, anti-metastasis, and anti-proliferative effects . It has also been found to be effective in treating hyperpigmentation disorders .
特性
IUPAC Name |
3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnolignan C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?
A1: Although the provided research papers [, ] primarily focus on identifying Magnolignan C within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of Magnolignan C to understand its potential therapeutic uses.
Q2: Has Magnolignan C been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?
A2: Yes, Magnolignan C has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of Magnolignan C within this context requires further investigation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



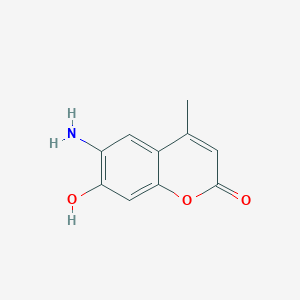

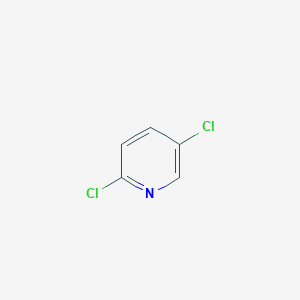
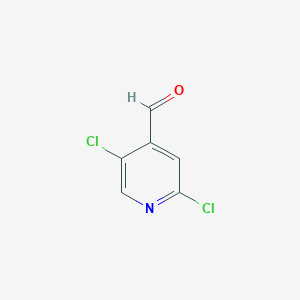
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)

